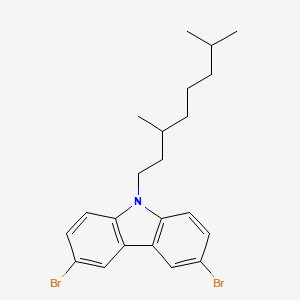
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole is a brominated derivative of carbazole, a heterocyclic aromatic organic compound Carbazole and its derivatives are known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole typically involves the bromination of 9-(3,7-dimethyloctyl)-9H-carbazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 6 positions of the carbazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and brominating agents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form biaryl compounds.
Oxidation and Reduction: The carbazole ring can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, along with boronic acids or stannanes, in solvents like toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Compounds with various functional groups replacing the bromine atoms.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Carbazole derivatives with oxidized functional groups.
Reduction Products: Reduced carbazole derivatives.
科学的研究の応用
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of materials for OLEDs, OPVs, and OFETs.
Photovoltaics: Incorporated into donor-acceptor systems for organic solar cells.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel polymers and copolymers with unique electronic properties.
作用機序
The mechanism of action of 3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole in organic electronics involves its ability to participate in π-π stacking interactions and electron transport. The bromine atoms and the alkyl chain influence the compound’s electronic properties, enhancing its solubility and processability. In medicinal chemistry, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.
類似化合物との比較
Similar Compounds
3,6-Dibromo-9H-carbazole: Lacks the alkyl chain, resulting in lower solubility.
9-(3,7-Dimethyloctyl)-9H-carbazole: Lacks bromine atoms, resulting in different reactivity.
3,6-Dichloro-9-(3,7-dimethyloctyl)-9H-carbazole: Chlorine atoms instead of bromine, affecting electronic properties.
Uniqueness
3,6-Dibromo-9-(3,7-dimethyloctyl)-9H-carbazole is unique due to the presence of both bromine atoms and a branched alkyl chain. This combination enhances its solubility, reactivity, and electronic properties, making it a versatile intermediate in various chemical syntheses and applications.
特性
CAS番号 |
409104-51-4 |
|---|---|
分子式 |
C22H27Br2N |
分子量 |
465.3 g/mol |
IUPAC名 |
3,6-dibromo-9-(3,7-dimethyloctyl)carbazole |
InChI |
InChI=1S/C22H27Br2N/c1-15(2)5-4-6-16(3)11-12-25-21-9-7-17(23)13-19(21)20-14-18(24)8-10-22(20)25/h7-10,13-16H,4-6,11-12H2,1-3H3 |
InChIキー |
FNKYNKZHOSHCSU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


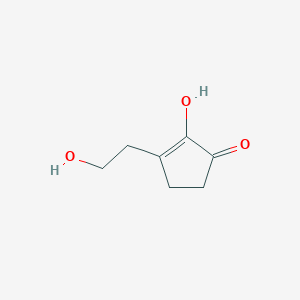
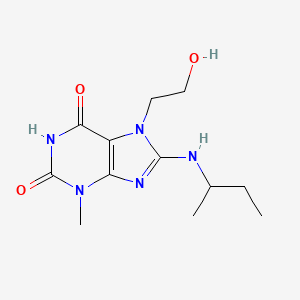

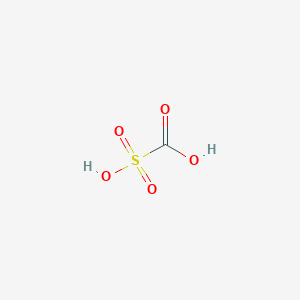
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
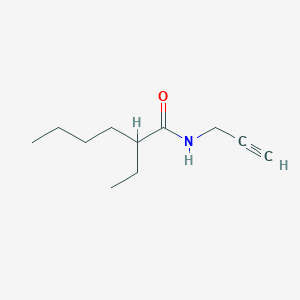
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
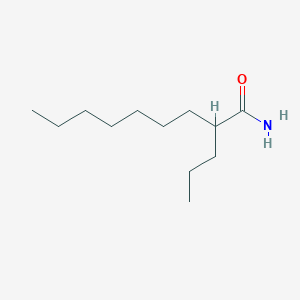
![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
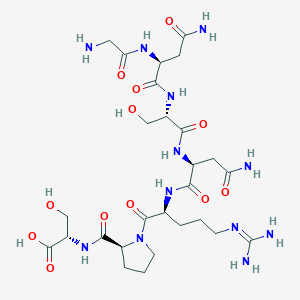
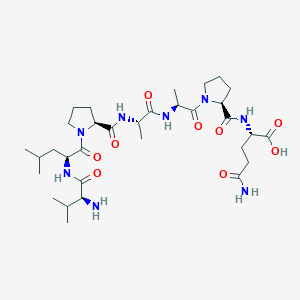
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
